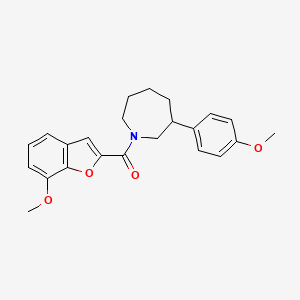

(7-Methoxybenzofuran-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone

Description

The compound "(7-Methoxybenzofuran-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone" is a benzofuran-derived methanone featuring a 7-methoxy-substituted benzofuran core conjugated to a nitrogen-containing azepane ring. The azepane moiety is further substituted at the 3-position with a 4-methoxyphenyl group.

Properties

IUPAC Name |

(7-methoxy-1-benzofuran-2-yl)-[3-(4-methoxyphenyl)azepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-26-19-11-9-16(10-12-19)18-6-3-4-13-24(15-18)23(25)21-14-17-7-5-8-20(27-2)22(17)28-21/h5,7-12,14,18H,3-4,6,13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRJLISXZZHWIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxybenzofuran-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

Formation of the Azepane Ring: The azepane ring can be synthesized via a ring-closing reaction of a linear precursor, often involving a nucleophilic substitution or a reductive amination step.

Coupling of the Two Rings: The final step involves coupling the benzofuran and azepane rings through a carbonylation reaction, often using reagents such as phosgene or carbon monoxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors for carbonylation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy groups on the benzofuran and azepane rings can undergo oxidation to form corresponding hydroxyl or carbonyl derivatives.

Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Hydroxylated or carbonylated derivatives.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (7-Methoxybenzofuran-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

This compound may exhibit biological activity due to its structural similarity to other bioactive benzofuran and azepane derivatives. It could potentially be investigated for antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its dual-ring structure might interact with multiple biological targets, making it a candidate for multi-target drug design.

Industry

In materials science, the compound’s unique structure could be utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (7-Methoxybenzofuran-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methoxy groups could enhance its binding affinity to certain targets, while the benzofuran and azepane rings could provide structural stability and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with benzofuran-2-yl methanone derivatives documented in the literature. Below is a detailed comparison based on molecular features, substituent effects, and available data from the provided evidence:

Table 1: Structural and Molecular Comparison

Key Observations:

The 3,4-difluorophenyl group in introduces strong electron-withdrawing effects, contrasting with the 4-methoxyphenyl group in the target compound, which is electron-donating.

Structural Flexibility :

- The azepane ring in the target compound introduces a 7-membered nitrogen heterocycle , which may enhance conformational flexibility compared to the rigid aryl groups in and . This flexibility could influence binding affinity in biological systems.

Molecular Mass and Polarity :

- The bromo- and chloro-substituted compound in has the highest molecular mass (380.622 Da), likely reducing solubility in aqueous media.

- The target compound’s methoxy groups and azepane ring may improve solubility relative to halogenated analogs, though this remains speculative without experimental data.

Electronic Effects :

- The methoxy groups in both the benzofuran and azepane moieties of the target compound could enhance metabolic stability compared to halogenated derivatives , which are prone to dehalogenation or oxidative degradation.

Research Implications and Limitations

- Data Gaps: No pharmacological or crystallographic data for the target compound are provided in the evidence.

- Comparative Trends : Halogenated analogs (e.g., ) prioritize electronic modulation and steric effects, while the target compound emphasizes flexibility and solubility.

Biological Activity

The compound (7-Methoxybenzofuran-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, particularly focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The structure of the compound can be described as follows:

- Benzofuran moiety : This component is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

- Azepan ring : This six-membered nitrogen-containing ring contributes to the compound's pharmacological profile.

Biological Activity Overview

Research indicates that compounds similar to (7-Methoxybenzofuran-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone exhibit various biological activities, including:

- Anticancer effects

- Anti-inflammatory properties

- Neuroprotective effects

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, a related compound, 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF), demonstrated significant anti-metastatic effects in hepatocellular carcinoma (HCC) cell lines. The study revealed that BMBF suppressed cell proliferation and migration by modulating key proteins associated with epithelial-mesenchymal transition (EMT) and metastasis, such as E-cadherin and vimentin .

Case Study: BMBF in HCC Cells

In vitro experiments using the Huh7 cell line (a model for HCC with a mutated p53 gene) showed that:

- Cell Viability : BMBF reduced cell viability with an IC50 value of 38.15 μM after 48 hours.

- Motility Inhibition : The scratch motility assay indicated a significant reduction in wound closure rates, suggesting impaired cell migration.

| Concentration (μM) | Viability (%) | Wound Closure (%) |

|---|---|---|

| 0 | 100 | 100 |

| 5 | 90 | 85 |

| 10 | 75 | 70 |

| 20 | 60 | 50 |

| 40 | 45 | 30 |

The mechanisms through which (7-Methoxybenzofuran-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone exerts its biological effects may involve:

- Modulation of Signaling Pathways : The compound may inhibit pathways associated with cancer progression, such as the FAK/AKT signaling cascade.

- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptotic pathways in cancer cells.

Anti-inflammatory Properties

Benzofuran derivatives are also recognized for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, thus potentially serving as therapeutic agents for inflammatory diseases.

Neuroprotective Effects

Preliminary studies suggest that benzofuran derivatives can protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.

Q & A

Basic: What are the key synthetic routes and optimization strategies for (7-Methoxybenzofuran-2-yl)(3-(4-methoxyphenyl)azepan-1-yl)methanone?

Methodological Answer:

Synthesis typically involves multi-step reactions:

- Step 1: Preparation of the benzofuran core via cyclization of substituted phenols with aldehydes or ketones under acidic conditions. Methoxy groups are introduced using methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) .

- Step 2: Functionalization of the azepane ring. The 3-(4-methoxyphenyl)azepane moiety can be synthesized via reductive amination of 4-methoxybenzaldehyde with cyclohexanone derivatives, followed by ring expansion .

- Step 3: Coupling the benzofuran and azepane units via a Friedel-Crafts acylation or nucleophilic substitution, using catalysts like AlCl₃ or Pd-based systems .

Optimization: Adjust solvent polarity (DMF for polar intermediates, THF for organometallic steps) and reaction time to minimize byproducts. Purity is confirmed via HPLC (>95%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

- NMR (¹H/¹³C):

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 395.162 (calculated for C₂₄H₂₅NO₄) .

- IR Spectroscopy: Stretching vibrations for ketone (C=O, ~1680 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups .

Advanced: How can researchers design assays to evaluate its biological activity, particularly antimicrobial or anticancer potential?

Methodological Answer:

- Antimicrobial Testing:

- Anticancer Screening:

- Controls: Use DMSO vehicle and untreated cells. Triplicate runs ensure reproducibility .

Advanced: What structural modifications could enhance its bioactivity, and how should structure-activity relationship (SAR) studies be structured?

Methodological Answer:

- Modifications:

- SAR Workflow:

Advanced: What analytical challenges arise in purity assessment, and how can they be resolved?

Methodological Answer:

- Challenges:

- Byproduct formation: Azepane ring-opening during synthesis generates impurities.

- Stereochemical complexity: The azepane’s chair conformation may lead to diastereomers .

- Solutions:

Advanced: How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

Methodological Answer:

- Metabolic Stability:

- PK Studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.